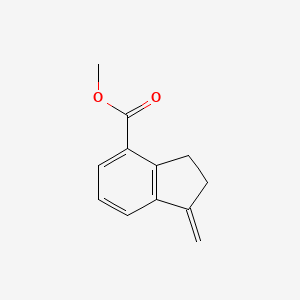
methyl 1-methylidene-2,3-dihydroindene-4-carboxylate
Vue d'ensemble
Description
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate is an organic compound with a unique structure that combines the indene and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methylidene-2,3-dihydroindene-4-carboxylate typically involves the reaction of 1-methylidene-2,3-dihydro-1H-indene with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 1-methylidene-2,3-dihydroindene-4-carboxylate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. The pathways involved can include enzymatic catalysis and receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methylidene-2,3-dihydro-1H-indene: Lacks the ester functional group but shares the indene core structure.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a ketone group instead of a methylene group.
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: Similar structure but with a ketone group at a different position.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 1-methylidene-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-10-9(8)4-3-5-11(10)12(13)14-2/h3-5H,1,6-7H2,2H3 |
Clé InChI |
ANWQEMNSYLIVCY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1CCC2=C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
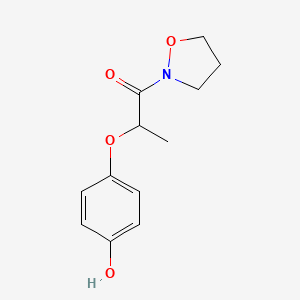
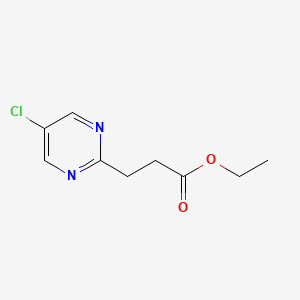
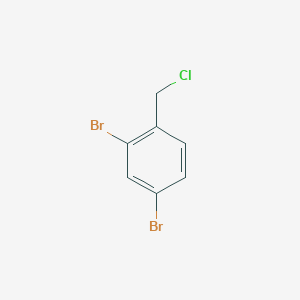
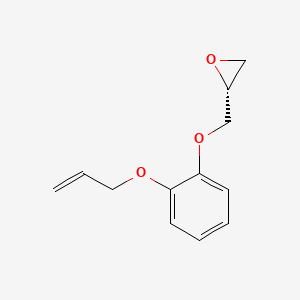
![4-Bromo-1-[(methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8643070.png)
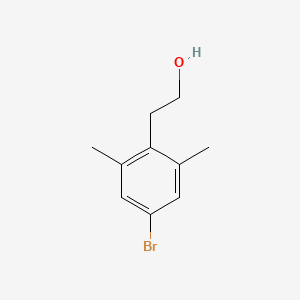



![[(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8643115.png)
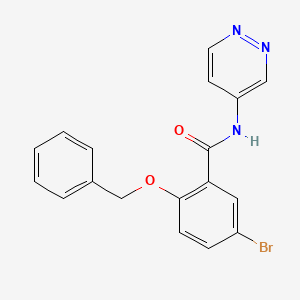
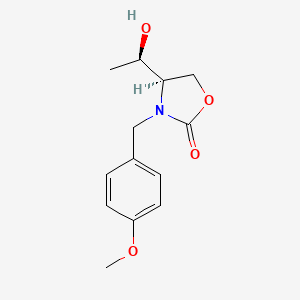
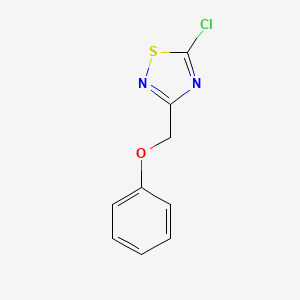
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8643122.png)
